molecular formula C7H6FN3 B1442073 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190310-08-7

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1442073
CAS No.: 1190310-08-7
M. Wt: 151.14 g/mol
InChI Key: JEGSNSPRVBYTDS-UHFFFAOYSA-N
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Description

5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is a fluorinated heterocyclic aromatic organic compound It is a derivative of pyrrolo[2,3-b]pyridine, featuring a fluorine atom at the 5-position and an amino group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 5-fluoropyridine-3-carboxylic acid.

  • Synthetic Steps: The synthesis involves multiple steps, including cyclization, fluorination, and amination. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

  • Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the pyrrolo[2,3-b]pyridine core.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, acidic conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: Nucleophiles like amines, alcohols, or halides, in polar aprotic solvents.

  • Coupling Reactions: Palladium catalysts, boronic acids, and bases like sodium carbonate (Na2CO3).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted pyrrolo[2,3-b]pyridines.

  • Coupling Products: Biaryl compounds or heteroaryl-aryl compounds.

Scientific Research Applications

Chemistry: 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition and receptor binding. Medicine: It is investigated for its therapeutic potential in various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Comparison with Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridin-4-amine: Lacks the fluorine atom.

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine: Fluorine atom at the 3-position instead of 5.

  • 7-Azaindole: A related compound with a nitrogen atom in the ring structure.

Uniqueness: The presence of the fluorine atom at the 5-position in 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound's reactivity, stability, and binding affinity to biological targets.

Properties

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGSNSPRVBYTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696619
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-08-7
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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